molecular formula C8H5Cl3N2 B1329737 2-(Trichloromethyl)-1H-benzimidazole CAS No. 3584-65-4

2-(Trichloromethyl)-1H-benzimidazole

Cat. No. B1329737
CAS RN: 3584-65-4
M. Wt: 235.5 g/mol
InChI Key: ZVFSYTFFWGYEMM-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family, characterized by the presence of a trichloromethyl group attached to the benzimidazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives involves the combination of 2-aminobenzimidazole with other reactants in the presence of a catalyst such as thiamine hydrochloride (VB1) in a water medium, which is an environmentally benign solvent . Another approach for synthesizing related compounds, such as 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles, involves the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . These methods highlight the versatility of benzimidazole chemistry and the potential for synthesizing 2-(trichloromethyl)-1H-benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . For example, 2-chloromethyl-1H-benzimidazole hydrochloride has been characterized to form an infinite chain structure parallel to the "b" axis through intermolecular hydrogen bonding . Such detailed structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including N-C coupling reactions to form polymers containing 2H-benzimidazol-2-one moieties . These reactions can produce high molecular weight linear polymers with remarkable thermal stability and solubility in organic solvents . The reactivity of the benzimidazole core allows for the creation of diverse compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, polymers containing 2H-benzimidazol-2-one units exhibit high glass transition temperatures and good thermal stability . The presence of substituents such as the trichloromethyl group can further modify these properties, potentially leading to materials with unique characteristics suitable for specific applications.

Scientific Research Applications

Mechanism of Action and Biological Impact

Benzimidazoles, including compounds like 2-(Trichloromethyl)-1H-benzimidazole, have seen extensive application in areas like agriculture and veterinary medicine as fungicides and anthelminthic drugs. Their research significance has also been noted in experimental cancer chemotherapy. The mode of action for these compounds often involves their role as specific inhibitors of microtubule assembly, binding to tubulin molecules. This has spurred research in fungal cell biology and molecular genetics, using benzimidazoles as tools to understand tubulin structure, and the organization and function of microtubules. Such insights are paving the way for a complete characterization of the benzimidazole binding site on the tubulin molecule and its role in microtubule assembly (Davidse, 1986).

Chemistry and Properties

The chemical properties of benzimidazole derivatives have been a subject of fascination due to their varied applications. Studies encompass all branches of chemistry, focusing on the preparation and properties of organic compounds containing benzimidazole structures. This includes their protonated and/or deprotonated forms and complex compounds, along with significant properties like spectroscopic attributes, structures, magnetic properties, and biological and electrochemical activities. This comprehensive approach helps identify research gaps and points of potential interest for future investigations (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Although the focus here is not on drug use and dosage, it's worth mentioning that benzimidazole and its derivatives, including 2-(Trichloromethyl)-1H-benzimidazole, have showcased a broad range of biological activities, resembling naturally occurring nitrogenous bases like purines. They have been explored as potential anticancer agents through various mechanisms such as intercalation, acting as alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. Their versatility in mechanism of action makes them significant in the synthesis of targeted benzimidazole derivatives for anticancer applications (Akhtar et al., 2019).

Review and Patent Insights

The role of benzimidazoles has also been prominent in patent literature, reflecting their significance in medicinal chemistry. The benzimidazole nucleus is a vital part of various compounds with conspicuous pharmacological properties. The recent years have seen a surge in the screening of benzimidazole derivatives for a wide range of biological activities, underscoring their potential in addressing various diseases, and the possibility of being the first effective therapy against challenging conditions like the Ebola virus (Wang, Han, & Zhou, 2015).

Safety And Hazards

Safety data sheets provide information about the hazards of a chemical and the associated safety measures921. However, the specific safety data sheet for 2-(Trichloromethyl)-1H-benzimidazole is not readily available in the literature.


Future Directions

Future research could focus on the synthesis, characterization, and application of 2-(Trichloromethyl)-1H-benzimidazole. Given the wide range of applications of trichloromethyl compounds, this could be a promising area of study10311.


Please note that the information provided is based on the available literature and there may be additional information that is not included in this analysis. Always consult with a qualified professional or refer to the appropriate safety data sheet when handling chemicals.


properties

IUPAC Name

2-(trichloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFSYTFFWGYEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189374
Record name Benzimidazole, 2-trichloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trichloromethyl)-1H-benzimidazole

CAS RN

3584-65-4
Record name 2-(Trichloromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3584-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-trichloromethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-trichloromethyl-
Source EPA DSSTox
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Record name 2-(trichloromethyl)-1H-benzimidazole
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Synthesis routes and methods I

Procedure details

To a solution of 10 g Benzene-1,2-diamine in 250 mL acetic acid, 22.8 g 2,2,2-Trichloro-acetimidic acid methyl ester were added drop wise at RT. After 2 h 500 mL toluene were added and the solvents were removed under reduced pressure. The residue was codestilled additional two times with toluene. After drying under reduced pressure the product was pure enough for the next reaction step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.8 g
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reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.0 Gram of an o-phenylenediamine compound [compound (207)] of the formula (XII) in which X is H and Z is CF2CF2O was dissolved in 20 ml of acetic acid. 1.4 Grams of methyl trichloroacetoimidate was added thereto at room temperature. The resulting mixture was stirred for 12 hours. The reaction solution was poured into ice water, and precipitated crystals were filtered off. The crystals were dissolved in ethyl acetate. The resulting solution was washed with water and dried over anhydrous sodium sulfate. Removing the solvent from the dried layer by distillation gave 1.0 g of a 2-(trichloromethyl)benzimidazole compound [compound (107)] of the formula (XI) in which X is H and Z is CF2CF2O.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( XII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

O-Phenylenediamine (25 g) was dissolved in acetic acid (750 ml), and methyl 2,2,2-trichloroacetimidate (28.5 ml) was added dropwise over 15 min. After stirring at room temperature for 1 hr, the reaction mixture was concentrated to about 150 ml, and poured into water (1500 ml). The precipitated crystals were collected by filtration, washed with water (1000 ml) and suspended in toluene (500 ml). The solvent was evaporated under reduced pressure. The residue was again suspended in toluene (500 ml) and the solvent was evaporated under reduced pressure. The residue was dried under reduced pressure to give the object product (51.8 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Hernandez-Folgado, LA Stevenson… - Cannabis and …, 2016 - liebertpub.com
Introduction and Objectives: The traditional approach to target a particular receptor is to design compounds that bind to the same site as the endogenous ligand, the so-called “…
Number of citations: 2 www.liebertpub.com
G Szabo, P Erdélyi, S Kolok, M Vastag… - Journal of Medicinal …, 2021 - ACS Publications
Our previous scaffold-hopping attempts resulted in dihydropyrazino-benzimidazoles as metabotropic glutamate receptor-2 (mGluR2) positive allosteric modulators (PAMs) with …
Number of citations: 1 pubs.acs.org
H Tokuhara, Y Imaeda, Y Fukase, K Iwanaga… - Bioorganic & Medicinal …, 2018 - Elsevier
We previously identified 2-tert-butyl-4-[(3-methoxypropyl)amino]-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-ylcarbonyl)piperidin-3-yl]pyrimidine-5-carboxamide 3 as a potent renin …
Number of citations: 8 www.sciencedirect.com
A Varnavas, L Lassiani, V Valenta, F Berti… - European journal of …, 2004 - Elsevier
Recently we described an innovative class of non-peptide CCK 1 antagonists keeping appropriate pharmacophoric groups on the anthranilic acid employed as a molecular scaffold. …
Number of citations: 34 www.sciencedirect.com
J Everaert - 2023 - biblio.ugent.be
1, 4-Diazadiene ligands, such as 2, 2’-bipyridine, 2, 2’-biquinoline and 2, 6-bis (benzimidazolyl) pyridine, are among the most widely used ligands in the construction of metal complexes…
Number of citations: 2 biblio.ugent.be
L Zhang, X Chen, J Liu, Q Zhu, Y Leng, X Luo… - European journal of …, 2012 - Elsevier
… to provide 5-chloro-2-trichloromethyl-1H-benzimidazole (805 mg, 85%). LRMS (ESI) m/z 269 [M + H] + . (ii) 5-Chloro-2-trichloromethyl-1H-benzimidazole (700 mg, 2.61 mmol) was …
Number of citations: 35 www.sciencedirect.com
N Melik-Nubarov, O Krylova - Advances in Planar Lipid Bilayers and …, 2005 - Elsevier
This review describes the effects caused by synthetic polymers on model lipid membranes. Among a large variety of synthetic polymers, we focused on two quite different groups. One of …
Number of citations: 10 www.sciencedirect.com

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